

Ditridecyl Adipate: A Comprehensive Technical Guide for Pharmaceutical Excipient Applications

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Compound of Interest

Compound Name: *Ditridecyl adipate*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ditridecyl adipate (DTDA) is a long-chain diester of adipic acid and tridecyl alcohol, presenting significant potential as a versatile excipient in pharmaceutical formulations. Traditionally used as a plasticizer in the polymer industry, its favorable toxicological profile, low volatility, and ability to solubilize hydrophobic active pharmaceutical ingredients (APIs) make it an attractive candidate for various drug delivery applications. This technical guide provides an in-depth analysis of DTDA's physicochemical properties, its potential roles in drug delivery, detailed experimental protocols for its characterization and evaluation, and a summary of its biocompatibility. The information presented herein is intended to support researchers and drug development professionals in exploring the utility of **Ditridecyl adipate** in novel pharmaceutical formulations.

Physicochemical Properties of Ditridecyl Adipate

Ditridecyl adipate is a high molecular weight ester characterized as a clear, colorless to pale yellow liquid with a mild odor.^[1] Its key physicochemical properties are summarized in the table below, providing a foundation for its application in pharmaceutical systems.

Property	Value	Reference
Chemical Formula	C ₃₂ H ₆₂ O ₄	[1]
Molecular Weight	510.8 g/mol	[1]
CAS Number	16958-92-2	[1]
Appearance	Clear, colorless to pale yellow liquid	[1]
Physical Description	Liquid with a mild odor	[1]
LogP (Octanol/Water Partition Coefficient)	12.8 (estimated)	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	31	[1]

Potential Pharmaceutical Applications

The properties of **Ditridecyl adipate** suggest its utility in several pharmaceutical formulation strategies, primarily leveraging its role as a plasticizer, solubility enhancer, and emollient.

Plasticizer in Controlled-Release Formulations

In film-coated tablets and transdermal patches, plasticizers are crucial for imparting flexibility and preventing cracking of the polymeric film.^[2] DTDA's high molecular weight and low volatility suggest it would be a permanent plasticizer, reducing the risk of leaching and maintaining the integrity of the formulation over its shelf life.^[2] By incorporating into a polymer matrix, DTDA can modulate the glass transition temperature (T_g) of the polymer, thereby influencing the drug release rate.^{[2][3]} This makes it a promising candidate for developing sustained or controlled-release dosage forms.^{[4][5]}

Solubility Enhancer for Poorly Soluble Drugs

A significant challenge in drug development is the formulation of poorly water-soluble APIs.^[6] ^[7] DTDA, with its lipophilic nature, can act as a lipid-based excipient to enhance the solubility and bioavailability of such drugs.^[6]^[8] It can be a component of lipid nanoparticles or self-emulsifying drug delivery systems (SEDDS), where the drug is dissolved in the lipid phase, improving its dissolution and subsequent absorption.^[9]^[10]

Emollient and Vehicle in Topical and Transdermal Formulations

In topical and transdermal drug delivery, the vehicle plays a critical role in drug permeation across the skin.^[11]^[12] DTDA's emollient properties can enhance skin hydration, which can, in turn, increase the permeation of some APIs.^[13] Its low irritancy potential makes it a suitable component for formulations intended for skin application.^[1] It can be used in creams, ointments, and gels as a vehicle to ensure uniform distribution of the API and improve the sensory characteristics of the formulation.

Experimental Protocols

This section provides detailed methodologies for the evaluation of **Ditridecyl adipate** as a pharmaceutical excipient.

Characterization of DTDA-Plasticized Polymeric Films

This protocol outlines the preparation and characterization of a polymeric film plasticized with **Ditridecyl adipate**, a common application in controlled-release formulations.

4.1.1 Materials and Equipment

- Polymer (e.g., Eudragit® RS, Ethylcellulose)
- **Ditridecyl adipate** (DTDA)
- Active Pharmaceutical Ingredient (API)
- Solvent (e.g., ethanol, acetone)
- Magnetic stirrer

- Casting plate (glass or Teflon)
- Drying oven
- Tensile strength tester
- Differential Scanning Calorimeter (DSC)

4.1.2 Film Preparation (Solvent Casting Method)

- Dissolve a defined amount of the polymer in a suitable solvent with continuous stirring.
- Add the desired concentration of DTDA (e.g., 5-20% w/w of the polymer) to the polymer solution and continue stirring until a homogenous solution is obtained.
- Disperse or dissolve the API in the polymer-plasticizer solution.
- Pour the resulting solution onto a level casting plate.
- Dry the film in an oven at a controlled temperature (e.g., 40-60°C) until the solvent has completely evaporated.
- Carefully peel the film from the casting plate and store it in a desiccator for further analysis.

4.1.3 Characterization

- Mechanical Properties: Evaluate the tensile strength and percentage elongation of the film using a tensile strength tester to determine the plasticizing efficiency of DTDA.[\[2\]](#)
- Glass Transition Temperature (Tg): Determine the Tg of the film using DSC to assess the effect of DTDA on the polymer's physical state. A decrease in Tg indicates effective plasticization.[\[2\]](#)
- In Vitro Drug Release: Conduct drug release studies using a USP dissolution apparatus (e.g., paddle over disk) to understand the impact of DTDA concentration on the drug release profile from the film.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Biocompatibility Assessment of Ditridecyl Adipate

This protocol describes the initial in vitro screening for the biocompatibility of **Ditridecyl adipate** based on ISO 10993 standards, essential for any material intended for pharmaceutical use.[17][18]

4.2.1 In Vitro Cytotoxicity Test (ISO 10993-5)

- Extract Preparation: Incubate DTDA in a cell culture medium (e.g., MEM) at 37°C for 24 hours to prepare an extract.[19]
- Cell Culture: Seed a monolayer of L929 mouse fibroblast cells in 96-well plates and incubate until they are near-confluent.[17]
- Exposure: Replace the cell culture medium with the DTDA extract and incubate for 24-72 hours.[17]
- Assessment: Quantitatively measure cell viability using an MTT assay. A reduction in cell viability of more than 30% compared to a negative control is generally considered a cytotoxic effect.[17][19]

4.2.2 In Vitro Skin Irritation Test (ISO 10993-23)

- Extract Preparation: Prepare an extract of DTDA in a suitable solvent as per the standard. [19]
- Tissue Exposure: Expose a reconstructed human epidermis (RhE) tissue model to the DTDA extract for a defined period.[19]
- Viability Assessment: Determine the viability of the tissue using an MTT assay. A material is classified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[19]

Analytical Method for Quantification of **Ditridecyl Adipate**

This protocol provides a High-Performance Liquid Chromatography (HPLC) method for the quantification of **Ditridecyl adipate**, which can be adapted for assaying the excipient in a finished product.[20][21]

4.3.1 Chromatographic Conditions

Parameter	Recommended Setting
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	Acetonitrile:Water (90:10, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30°C
Detector	UV at 210 nm

4.3.2 Procedure

- Standard Preparation: Prepare a series of standard solutions of DTDA in the mobile phase at known concentrations.
- Sample Preparation: Extract DTDA from the pharmaceutical formulation using a suitable solvent and dilute with the mobile phase to a concentration within the calibration range.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the peak areas.
- Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of DTDA in the sample by interpolating its peak area on the calibration curve.

Data Presentation

Quantitative Data Summary

The following table summarizes key quantitative data related to the properties and analysis of adipate esters, which can be considered indicative for **Ditridecyl adipate**.

Parameter	Titration (Saponification)	Gas Chromatography (GC-FID)	High-Performance Liquid Chromatography (HPLC-UV)	Fourier-Transform Infrared Spectroscopy (FTIR)
Purity (%)	99.2 ± 0.5	99.5 ± 0.2	99.6 ± 0.1	98.9 ± 0.8
Limit of Detection (LOD)	~0.1%	0.01%	0.02%	~0.5%
Limit of Quantitation (LOQ)	~0.3%	0.03%	0.06%	~1.5%
Precision (RSD%)	< 1.0%	< 0.5%	< 0.3%	< 2.0%
Data adapted for Ditetradecyl Adipate from analytical methods for adipate esters. [21]				

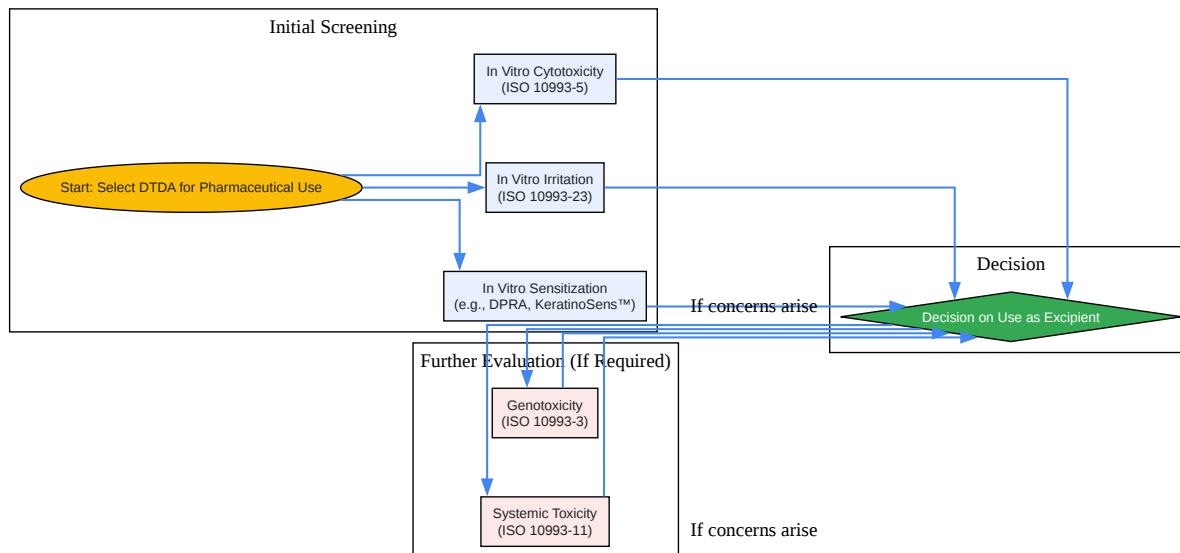
Biocompatibility Data (Inferred)

Based on data for other high molecular weight adipate and phthalate esters, **Ditridecyl adipate** is expected to have a favorable biocompatibility profile.

Test (as per ISO 10993)	Expected Outcome for DTDA	Reference
Cytotoxicity (ISO 10993-5)	Non-cytotoxic	[17]
Sensitization (ISO 10993-10)	Non-sensitizing	[22]
Irritation (ISO 10993-23)	Non-irritating to slightly irritating	[22]
Acute Systemic Toxicity (ISO 10993-11)	Low acute toxicity	[1]

Visualizations

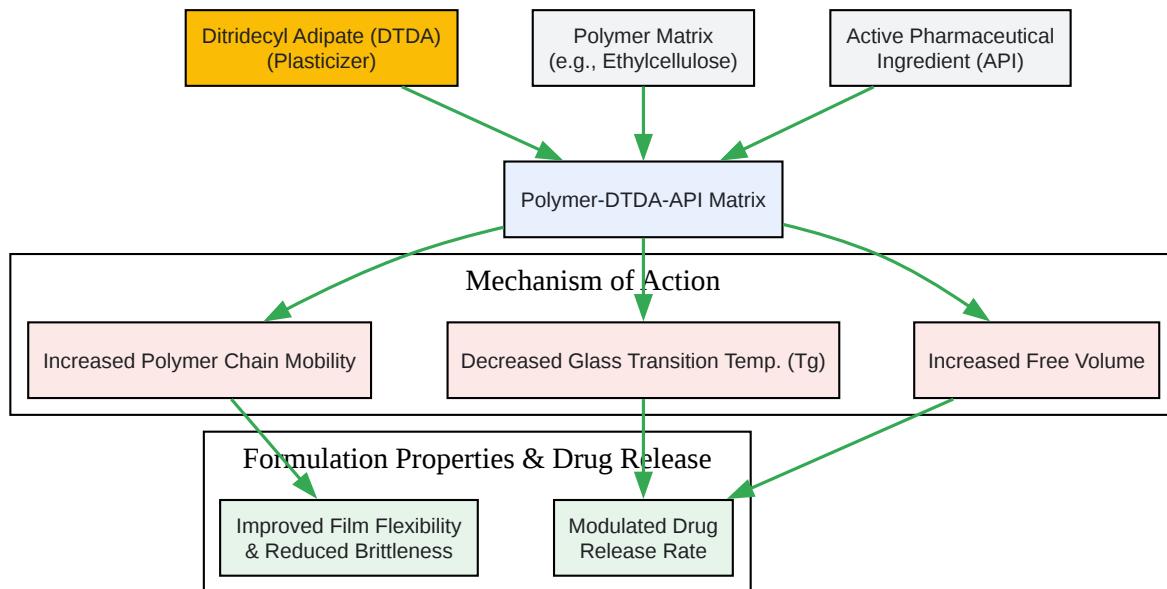
Experimental Workflow: Biocompatibility Assessment



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Caption: Workflow for the biocompatibility assessment of **Ditridecyl adipate** for pharmaceutical applications.

Logical Relationship: Role of DTDA in Controlled-Release Film

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Caption: Logical relationship illustrating the role of DTDA as a plasticizer in a controlled-release film formulation.

Conclusion

Ditridecyl adipate exhibits a range of physicochemical and biological properties that make it a highly promising excipient for modern pharmaceutical formulations. Its efficacy as a plasticizer, potential as a solubility enhancer, and favorable safety profile warrant further investigation for its use in controlled-release, topical, and other advanced drug delivery systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and harness the potential of **Ditridecyl adipate** in the development of innovative and effective pharmaceutical products. As with any excipient, thorough compatibility and stability studies with the specific API are essential during the formulation development process.

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